4-Methylumbelliferyl glucoside

Beschreibung

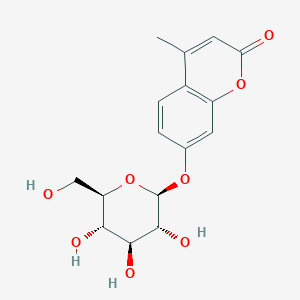

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-YMILTQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275261 | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylumbelliferyl glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18997-57-4 | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18997-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methylumbelliferyl beta-D-glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Modification of 4 Methylumbelliferyl Glucoside Derivatives

Synthetic Methodologies for 4-Methylumbelliferyl Glycosides

The synthesis of 4-methylumbelliferyl glycosides predominantly relies on the formation of a glycosidic bond between the anomeric carbon of a protected sugar and the hydroxyl group of 4-methylumbelliferone (B1674119). Several classical and modified glycosylation methods are utilized for this purpose.

One of the oldest and most fundamental methods is the Koenigs-Knorr reaction . wikipedia.org This method typically involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, such as a silver or mercury salt. wikipedia.org For instance, the synthesis of 4-methylumbelliferyl-2-acetamido-2-deoxy-α-D-glucopyranoside can be achieved using 2-acetamido-2-deoxy-α-D-glucopyranosyl bromide as the glycosyl donor. The choice of catalyst, such as silver triflate (AgOTf) or silver carbonate (Ag₂CO₃), is critical for activating the glycosyl bromide. The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C2 position of the sugar. Ester-based protecting groups typically provide anchimeric assistance, leading to the formation of a 1,2-trans glycosidic linkage. wikipedia.org

Another widely used approach is the Helferich method , which employs glycosyl acetates as donors in the presence of a Lewis acid catalyst. mdpi.com An improved Helferich procedure has been developed for the stereoselective synthesis of 4-methylumbelliferyl glycosides, utilizing boron trifluoride etherate in combination with a base like triethylamine, pyridine, or 4-dimethylaminopyridine. mdpi.com This modified method offers the advantages of proceeding under mild conditions and yielding products with high stereoselectivity and in moderate to excellent yields (51%–94%). mdpi.com

The Schmidt glycosylation , which uses trichloroacetimidate (B1259523) donors, and Michael-type glycosylations with acetylated glycosyl halides are also employed, although they can have limitations such as lower yields or incompatibility with certain sensitive glycosyl halides. mdpi.com

Enzymatic synthesis presents an alternative, highly specific method for creating these glycosides. For example, β-1,3-D-glucanases have been used in transglycosylation reactions to synthesize a series of 4-methylumbelliferyl (1→3)-β-D-gluco-oligosaccharides. nih.gov In this approach, a donor substrate like laminaran (B1674438) or curdlan (B1160675) provides the sugar chain, while 4-methylumbelliferyl-β-D-glucoside acts as the acceptor. nih.gov

The following table summarizes key aspects of different synthetic methodologies for 4-methylumbelliferyl glycosides.

| Synthetic Method | Glycosyl Donor | Promoter/Catalyst | Key Features & Conditions | Yields |

| Koenigs-Knorr Reaction | Glycosyl Halides (e.g., acetobromoglucose) | Silver Salts (e.g., Ag₂CO₃, AgOTf), Mercury Salts | Requires anhydrous conditions; Stereoselectivity influenced by C2 protecting group. wikipedia.org | Moderate (e.g., 50-75%) |

| Helferich Method (Improved) | Glycosyl Acetates | Boron trifluoride etherate with a base (e.g., triethylamine) | Mild conditions; High stereoselectivity. mdpi.com | Moderate to Excellent (51-94%) mdpi.com |

| Schmidt Glycosylation | Trichloroacetimidates | - | An alternative to halide-based methods. mdpi.com | - |

| Enzymatic Synthesis (Transglycosylation) | Glucans (e.g., Laminaran) | β-1,3-D-glucanases | Highly specific; Forms oligosaccharide chains. nih.gov | - |

Chemical Modifications and Derivatization for Enhanced Specificity and Detection

The versatility of 4-methylumbelliferyl glycosides as enzymatic substrates is significantly expanded through chemical modifications. These alterations can be made to either the sugar moiety or the 4-methylumbelliferyl fluorophore, tailoring the substrate for specific applications.

A primary goal of derivatization is to achieve enhanced specificity for a particular enzyme. For example, to create a substrate for N-acetyl-α-D-galactosaminidase, 4-methylumbelliferyl-2-acetamido-2-deoxy-α-D-galactopyranoside was synthesized. cdnsciencepub.comcdnsciencepub.com This involved a multi-step process starting with the reaction of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl chloride with 4-methylumbelliferone, followed by reduction of the azido (B1232118) group and acetylation. cdnsciencepub.com

Modifications can also be introduced to improve the substrate's performance in diagnostic assays. For instance, to develop a more selective substrate for glucocerebrosidase (GBA1) and reduce background signal from other enzymes like GBA2 and GBA3, a series of 6-O-acyl-4MU-β-Glc substrates were synthesized. nih.gov The introduction of a fatty acid tail at the 6-O position of the glucose moiety led to the development of 6-O-alkyl-4MU-β-Glc, which demonstrated high selectivity for GBA1. nih.gov Similarly, 4-methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside was designed as a specific substrate for palmitoyl-protein thioesterase. caymanchem.com

Furthermore, the synthesis of oligosaccharide derivatives of 4-MUG, such as 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, has been reported. tandfonline.comnih.gov These longer-chain substrates are useful for studying the activity of enzymes that act on polysaccharides. tandfonline.com The introduction of the 4-methylumbelliferyl group at the reducing end of the oligosaccharide was also found to increase its stability against enzymatic degradation. tandfonline.com

The table below details some examples of chemically modified 4-methylumbelliferyl glucoside derivatives and their intended applications.

| Derivative Name | Modification | Target Enzyme/Application | Key Research Finding |

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside | Introduction of an N-acetylgalactosamine moiety | N-acetyl-α-D-galactosaminidase | Effective substrate for the fluorimetric detection of the enzyme deficiency in Schindler disease. cdnsciencepub.comcdnsciencepub.com |

| 6-O-alkyl-4-methylumbelliferyl-β-D-glucoside | Alkylation at the 6-O position of glucose | Glucocerebrosidase (GBA1) | Acts as a superior substrate for Gaucher disease diagnosis due to its high selectivity for GBA1 over GBA2 and GBA3. nih.gov |

| 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside | Thio-palmitate group at the 6-position of glucose | Palmitoyl-protein thioesterase (PPT/CLN1) | Used in assays to measure PPT activity, which is deficient in infantile neuronal ceroid lipofuscinosis. caymanchem.com |

| 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside | Pentaglucoside chain attached to 4-methylumbelliferone | β-glucosidase | The 4-methylumbelliferyl group at the reducing terminus increases the stability of the oligosaccharide. tandfonline.com |

| 4-Methylumbelliferyl sialic acid glycosides | Attachment of various C-5 derivatized neuraminic acids | Sialidases | Provides tools to quantify enzymatic activity and substrate specificity of known and novel sialidases. amazonaws.com |

Enzymatic Assays and Mechanistic Investigations

Principles of Fluorometric Enzyme Assays Utilizing 4-Methylumbelliferyl Glucoside

Fluorometric assays employing this compound are based on a straightforward yet powerful principle. The 4-MUG molecule itself is not fluorescent. However, when it is hydrolyzed by a specific glycosidase, it is cleaved into two products: a glucose molecule and 4-methylumbelliferone (B1674119) (4-MU). medchemexpress.comcaymanchem.com The liberated 4-MU is a highly fluorescent compound. medchemexpress.comcaymanchem.com This enzymatic reaction can be monitored by exciting the sample with ultraviolet (UV) light and measuring the emitted fluorescence. bio-world.com

The intensity of the fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the enzyme. biocompare.com This relationship allows for the quantitative determination of enzyme activity. A key feature of 4-MU is that its excitation and emission spectra are pH-dependent. The excitation maximum of 4-MU varies at different pH levels, with values of 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4. medchemexpress.comcaymanchem.com The emission maximum is typically in the range of 445-454 nm. medchemexpress.comcaymanchem.com To achieve optimal fluorescence detection, the reaction is often terminated by adding an alkaline stop solution, which raises the pH to around 10. nih.gov

These assays offer high sensitivity, making them ideal for detecting low concentrations of enzyme products. biocompare.com

Applications in Glycosidase Activity Profiling

This compound is widely used to profile the activity of various β-glucosidases. sht-medino.descientificlabs.ie It serves as a substrate for enzymes such as β-glucocerebrosidase (also known as glucosylceramidase), which is implicated in Gaucher disease. caymanchem.comsht-medino.de Assays using 4-MUG are employed to assess deficiencies in β-glucocerebrosidase activity. caymanchem.comsht-medino.de

Beyond its use in studying specific enzymes, 4-MUG and other 4-methylumbelliferyl glycosides are instrumental in broader glycosidase activity profiling. For instance, these substrates have been used to screen for glycosidase activities in limited biological samples, such as those from small insects. The versatility of this substrate is further demonstrated by its application in studying α-glucosidase activity, where 4-methylumbelliferyl-α-D-glucopyranoside is used. chemimpex.combmglabtech.com This highlights the adaptability of the 4-methylumbelliferyl scaffold for creating substrates for a range of glycosidases.

Enzyme Kinetics and Mechanism Studies

The continuous nature of assays using 4-methylumbelliferyl glycosides provides significant advantages for detailed kinetic analysis of enzymes. These assays allow for the real-time monitoring of enzymatic reactions, which minimizes sampling errors and provides a high density of data points for more accurate curve fitting. This leads to reduced experimental variability and an enhanced ability to detect transient kinetic phenomena.

For example, a continuous assay using 4-methylumbelliferyl-GlcNAc to study a bacterial homolog of the human enzyme O-GlcNAcase (OGA) yielded a Km value of 2.9 μM and a kcat value of 10.5 s-1. Such precise kinetic parameters are crucial for understanding the enzyme's catalytic mechanism and its interactions with substrates and inhibitors. The pH-dependent fluorescence of the liberated 4-methylumbelliferone is a critical factor in these studies, with alkaline conditions often used to enhance the signal-to-noise ratio.

High-Throughput Screening (HTS) Applications

The fluorometric assays based on this compound are well-suited for high-throughput screening (HTS) applications. The simplicity and sensitivity of the assay, combined with its adaptability to a microplate format, make it an efficient tool for screening large numbers of compounds for their effects on glycosidase activity. bmglabtech.com

For instance, a fluorescence-based high-throughput screening method has been developed for the directed evolution of cellulases using 4-methylumbelliferyl-β-D-cellobioside (4-MUC). researchgate.net This system successfully identified enzyme variants with improved stability and activity. researchgate.net In the context of drug discovery, HTS assays using 4-MUG and other fluorogenic substrates are valuable for identifying inhibitors or activators of target enzymes. The red-fluorogenic substrate, resorufin-β-D-glucopyranoside, is sometimes preferred in compound screening as it is less prone to interference from autofluorescent compounds, thereby reducing the rate of false positives. nih.gov

Biomedical and Diagnostic Research Applications

Diagnosis and Screening of Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested or partially digested macromolecules. najms.com The measurement of lysosomal enzyme activity is crucial for the diagnosis of these disorders. najms.com Fluorometric assays using artificial 4-methylumbelliferyl (4-MU) substrates are a major method for this purpose. najms.com

Gaucher Disease: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) is a fluorogenic substrate for β-glucosidase and β-glucocerebrosidase (also known as glucosylceramidase). sht-medino.decaymanchem.com Assays using 4-MUG are employed to evaluate deficiencies in β-glucocerebrosidase activity, which is characteristic of Gaucher disease. sht-medino.decaymanchem.comnih.govnumberanalytics.com The diagnosis can be confirmed by demonstrating reduced glucocerebrosidase activity in various cell types and even urine samples using this fluorogenic substrate. nih.gov However, these assays can be affected by background fluorescence from the activity of non-lysosomal enzymes GBA2 and GBA3. nih.govresearchgate.net To address this, GBA1-selective fluorogenic substrates have been developed. nih.govresearchgate.net

Pompe Disease: 4-Methylumbelliferyl-α-D-glucopyranoside is used to quantify α-glucosidase activity, which is deficient in Pompe disease, a lysosomal storage disorder. caymanchem.com This substrate can be used in infant blood spot samples for biomarker analysis. caymanchem.com The assay for acid alpha-glucosidase (GAA) activity is performed at an acidic pH using 4-MUG as a substrate. nih.gov To improve the accuracy of the assay for Pompe disease screening, inhibitors like acarbose (B1664774) or maltose (B56501) are used to eliminate the interference of other glucosidases. najms.comelis.skmdpi.com

Other LSDs: Various derivatives of 4-methylumbelliferone (B1674119) are used to diagnose other LSDs. For instance, 4-Methylumbelliferyl-β-D-galactopyranoside 6-sulfate is used in the diagnosis of mucopolysaccharidosis IV A by detecting the activity of galactose-6-sulphate sulphatase. medchemexpress.com

Table 1: 4-Methylumbelliferyl Glucoside Derivatives in LSD Diagnosis

| Lysosomal Storage Disorder | Enzyme Deficiency | 4-Methylumbelliferyl Derivative Used |

| Gaucher Disease | β-Glucocerebrosidase | 4-Methylumbelliferyl-β-D-glucopyranoside |

| Pompe Disease | α-Glucosidase | 4-Methylumbelliferyl-α-D-glucopyranoside |

| Mucopolysaccharidosis IV A | Galactose-6-sulphate sulphatase | 4-Methylumbelliferyl-β-D-galactopyranoside 6-sulfate |

Microbiological Detection and Identification

Fluorogenic substrates derived from 4-methylumbelliferone are widely used in microbiology for the rapid detection and identification of specific microorganisms based on their enzymatic activities. sigmaaldrich.commdpi.comnih.gov

Escherichia coli Detection: 4-Methylumbelliferyl-β-D-glucuronide (MUG) is a substrate for the enzyme β-glucuronidase, which is present in most strains of E. coli. medchemexpress.comsigmaaldrich.comgrafiati.com When MUG is hydrolyzed by this enzyme, it releases a fluorescent product, allowing for the detection of E. coli in samples like water. sigmaaldrich.comgrafiati.com However, not all E. coli strains are MUG-positive, and some other bacteria can also cleave MUG. sigmaaldrich.com

Enterococci Detection: 4-Methylumbelliferyl-β-D-glucoside is used to detect β-glucosidase activity, which is a marker for the presence of enterococci, recognized as indicators of fecal pollution. nih.govglycosynth.co.uk

Enterobacter sakazakii Detection: 4-Methylumbelliferyl-α-D-glucoside serves as a selective marker in differential media for the identification of Enterobacter sakazakii, which exhibits α-glucosidase activity. grafiati.comgoogle.com This bacterium produces distinct fluorescent colonies on media containing this substrate. google.com

Table 2: this compound Derivatives in Microbiological Detection

| Microorganism | Target Enzyme | 4-Methylumbelliferyl Derivative Used |

| Escherichia coli | β-Glucuronidase | 4-Methylumbelliferyl-β-D-glucuronide (MUG) |

| Enterococci | β-Glucosidase | 4-Methylumbelliferyl-β-D-glucoside |

| Enterobacter sakazakii | α-Glucosidase | 4-Methylumbelliferyl-α-D-glucoside |

Cellular and Molecular Biology Studies

In cellular and molecular biology, this compound and its derivatives are primarily used as substrates for reporter genes in studies of gene expression and regulation.

GUS Reporter System: The E. coli β-glucuronidase (GUS) gene is a widely used reporter gene in plant molecular biology. sigmaaldrich.com The GUS enzyme hydrolyzes substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG), producing a fluorescent product, 4-methylumbelliferone (4-MU). sigmaaldrich.comnih.govfrontiersin.org This allows for the quantitative measurement of gene expression. nih.govfrontiersin.org The quantitative nature of this assay offers an advantage over histochemical staining methods. nih.govfrontiersin.org

Research in Plant Biology and Agriculture

This compound and its analogs have found applications in plant science for studying enzyme activity and gene expression.

Enzyme Activity Assays: 4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside is a fluorogenic substrate used to measure the activity of β-N-acetylglucosaminidase, chitinase, and β-N-acetylhexosaminidase in plants and soil microbes. labmartgh.com This is valuable in research related to plant pathology and microbial ecology. labmartgh.com

Reporter Gene Expression in Plants: As mentioned earlier, the GUS reporter system with MUG as a substrate is extensively used to analyze gene expression in transformed plants. sigmaaldrich.complos.org This system is advantageous due to the stability of the GUS enzyme and the low intrinsic GUS activity in most plants. sigmaaldrich.com It allows for the sensitive and quantitative analysis of gene regulation in response to various stimuli, such as phytohormones like salicylic (B10762653) acid. nih.govfrontiersin.org For instance, it has been used in screening for chemical modulators of salicylic acid-mediated defense signaling in Arabidopsis thaliana. nih.govfrontiersin.org

Study of Plant Defense Mechanisms: Research has shown that plants produce coumarin (B35378) glycosides, which can be deglycosylated into bioactive aglycones by β-glucosidase enzymes in response to environmental stress. oup.com 4-Methylumbelliferone (4-MU), the aglycone of 4-MUG, has been found to accumulate in plant roots under drought conditions and may play a role in drought tolerance. oup.com

Advanced Methodological Considerations and Challenges

Addressing Background Fluorescence and Interference

A primary challenge in assays utilizing 4-MUG is the management of background fluorescence and other sources of interference that can obscure the signal from the enzymatic reaction. The substrate itself, 4-MUG, can have a low level of intrinsic fluorescence. mdpi.com However, more significant interference often arises from components within the biological sample being tested. mdpi.com For instance, in assays using dried blood spot (DBS) extracts, particulate matter and heme from hemoglobin can cause optical interference. mdpi.com Hemoglobin can reduce the intensity of the excitation light and absorb some of the emitted fluorescence, a phenomenon known as the inner filter effect. mdpi.com

To counteract these issues, a common strategy involves using a dual-measurement approach. One sample is run with the substrate added at the beginning of the reaction, while a parallel sample has the substrate added at the end, just before reading the fluorescence. mdpi.com The signal from the second sample represents the background and can be subtracted from the first to yield the true enzymatic activity. baebies.com Additionally, in high-throughput screening (HTS) of chemical libraries, the compounds being tested can themselves be fluorescent (autofluorescence) or can quench the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), leading to false negatives. nih.govresearchgate.net Performing paired screenings with a second fluorogenic substrate that has a different emission spectrum, such as resorufin (B1680543) β-D-glucopyranoside, can help to identify and eliminate these false results. nih.govresearchgate.net

Optimization of Assay Conditions (pH, Detergents, Inhibitors)

The efficiency and specificity of enzymatic assays using 4-MUG are highly dependent on the reaction conditions. Key parameters that require careful optimization include pH, the presence of detergents, and the use of specific inhibitors.

pH: The fluorescence of the product, 4-methylumbelliferone (4-MU), is pH-dependent. medchemexpress.comcaymanchem.com Its excitation maximum shifts with pH, with values recorded at 330 nm (pH 4.6), 370 nm (pH 7.4), and 385 nm (pH 10.4). medchemexpress.comsht-medino.de The emission maximum is typically in the range of 445-454 nm. medchemexpress.comsht-medino.de For many lysosomal enzymes, such as glucocerebrosidase, assays are conducted at an acidic pH (e.g., pH 5.9) to mimic the lysosomal environment. researchgate.netnih.gov However, at this acidic pH, the fluorescence intensity of 4-MU is low. nih.gov To overcome this, the reaction is often terminated by adding a stop solution with a high pH (e.g., pH 10 or 10.4), which maximizes the fluorescence output for measurement. nih.govnih.gov The optimal pH for the enzyme's activity must be carefully determined, as it can vary. For example, one study found the optimal pH for a glucocerebrosidase assay to be 5.9. researchgate.net

Detergents: Many glucosidases, particularly membrane-associated or lipid-interacting enzymes like glucocerebrosidase, require detergents or lipids for optimal activity in vitro. nih.gov A delipidated enzyme is often inactive. nih.gov The bile salt sodium taurocholate is commonly used to activate the enzyme and maintain it in a soluble, active conformation. nih.gov The concentration of such detergents needs to be optimized for each specific assay.

Inhibitors: Specific inhibitors are crucial tools for dissecting the activity of a target enzyme from other enzymes present in a crude biological sample that might also hydrolyze 4-MUG. For instance, in assays for the lysosomal enzyme glucocerebrosidase (GBA1), there can be interfering activity from the non-lysosomal GBA2 and cytosolic GBA3 enzymes. nih.gov The use of a specific β-glucosidase inhibitor, such as conduritol B epoxide, in a parallel reaction allows for the quantification of the inhibitor-resistant activity (i.e., GBA1 activity), which can then be subtracted from the total activity to determine the specific activity of interest. baebies.com

Comparison with Other Fluorogenic and Colorimetric Substrates

4-MUG is one of several substrates available for measuring β-glucosidase activity, each with its own set of advantages and disadvantages. The choice of substrate often depends on the specific application, such as the required sensitivity, the nature of the sample, and the available detection instrumentation.

A study comparing four common surrogate substrates—arbutin (B1665170), esculin (B1671248), p-nitrophenyl-β-D-glucopyranoside (pNPG), and 4-MUG—found that while all were suitable for photometric assays, 4-MUG was the most appropriate due to its high sensitivity and robustness. mdpi.com Hydrolysis of 4-MUG leads to a significant increase in fluorescence, whereas the hydrolysis of arbutin and esculin is monitored by a decrease in the substrate's fluorescence. mdpi.com pNPG is a colorimetric substrate that, upon hydrolysis, releases p-nitrophenol, which can be quantified by its absorbance at around 400 nm. mdpi.com

Fluorogenic assays using 4-MUG are generally more sensitive than colorimetric assays using pNPG. researchgate.net Kinetic studies have shown that the affinity of β-glucosidase for 4-MUG (as indicated by the Michaelis-Menten constant, Km) can be up to two orders of magnitude greater than for pNPG. researchgate.net However, pNPG-based assays can be advantageous in certain contexts, such as for enzymes with optimal activity at high temperatures, where the stability of the substrate and product is a key consideration. researchgate.net

Other fluorogenic substrates have also been developed. Resorufin β-D-glucopyranoside, for example, yields a red fluorescent product, which can be useful in multiplexed assays or for avoiding interference from blue-autofluorescent compounds. nih.govresearchgate.netnih.gov Novel derivatives of 4-methylumbelliferone, such as 6-chloro-4-methylumbelliferyl-β-D-glucuronide (CMUG), have been synthesized to improve sensitivity. In one study, CMUG produced more than double the fluorescence signal compared to its non-chlorinated counterpart when used to detect E. coli β-glucuronidase. nih.gov

Table 1: Comparison of Substrates for β-Glucosidase Activity

| Substrate | Type | Detection Method | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| 4-Methylumbelliferyl glucoside (4-MUG) | Fluorogenic | Fluorescence increase | High sensitivity, high robustness, simple processing. mdpi.com | pH-dependent fluorescence, potential for interference from autofluorescent compounds. nih.govmedchemexpress.com |

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | Colorimetric | Absorbance increase | Widely used, stable. mdpi.com | Lower sensitivity than 4-MUG, diffusion of colored product can be an issue on solid media. researchgate.netgoogle.com |

| Esculin | Fluorogenic | Fluorescence decrease | Usable on solid and in liquid media. mdpi.com | Less sensitive than 4-MUG. mdpi.com |

| Arbutin | Fluorogenic | Fluorescence decrease | Used for screening in yeasts. mdpi.com | Less sensitive than 4-MUG. mdpi.com |

| Resorufin β-D-glucopyranoside | Fluorogenic | Fluorescence increase | Different emission spectrum from 4-MU, useful for avoiding interference. nih.govresearchgate.net | May have different kinetic properties (e.g., Km) compared to 4-MUG. nih.govresearchgate.net |

| Alizarin-β-D-glucoside | Chromogenic | Color change | High sensitivity for detecting bacterial β-glucosidase. researchgate.net | Performance may vary between Gram-positive and Gram-negative bacteria. researchgate.net |

Development of Robust and Reproducible Assay Systems

Ensuring the robustness and reproducibility of assays using 4-MUG is paramount for their application in research and clinical diagnostics. This requires standardization of protocols and careful control over experimental variables. Continuous assays, where the hydrolysis of the substrate is monitored in real-time, offer several advantages over discontinuous (end-point) assays. nih.gov They allow for a higher frequency of measurements, leading to more reliable data, and are often more time- and reagent-efficient. nih.gov

The development of standardized continuous assays for various glycosidases using 4-methylumbelliferyl-derived substrates has enabled high-throughput screening of enzyme activities in samples with limited biological material, such as small insects. nih.gov Reproducibility can be affected by the method of sample preparation. For example, in studies of soil enzymes, sonication of the soil suspension has been evaluated as a method to improve the reproducibility of microplate assays. researchgate.net The choice of substrate can also impact reproducibility; one study found that a microplate assay using 4-MUG was more reproducible across replicate soil suspensions than an assay using pNPG. researchgate.net Ultimately, a robust assay is one that consistently performs well across different laboratories and operators, a goal that can be achieved through careful optimization and validation. researchgate.net

Integration with Automated Systems and Microfluidics

The properties of 4-MUG make it highly suitable for integration into automated, high-throughput screening (HTS) systems and microfluidic devices. mdpi.com The high sensitivity of the fluorogenic assay allows for miniaturization, reducing the required volumes of expensive reagents and precious samples. nih.govresearchgate.netnih.gov Assays have been successfully miniaturized into 1536-well plate formats for HTS campaigns aimed at discovering enzyme inhibitors or activators. nih.govresearchgate.netnih.gov

Microfluidic systems offer further advantages by enabling precise control over fluid handling and reaction conditions at the microscale. mdpi.comnih.gov An integrated microfluidic device has been developed to couple the chemical lysis of cells with a fluorescence-based assay using 4-MUG to determine the activity of intracellular enzymes like β-glucocerebrosidase. mdpi.comnih.gov This approach allows for the rapid analysis of enzyme activity immediately following cell lysis, minimizing the degradation of the target enzyme by proteases that are also released. nih.gov Such systems have shown good correlation with traditional macro-scale measurements. nih.gov

Furthermore, microfluidic platforms have been used to study the relationship between the growth of individual fungal hyphae and their secretion of enzymes. frontiersin.orgfrontiersin.org By using a 4-MUG derivative (4-methylumbelliferyl β-D-cellobioside) in a microfluidic device, researchers can visualize and quantify enzyme secretion in real-time from a single hypha, a task that is challenging with conventional bulk measurement techniques. frontiersin.orgfrontiersin.org This integration of 4-MUG-based assays with automated and microfluidic technologies is paving the way for more sophisticated and high-resolution studies of enzyme function. baebies.comfrontiersin.orgfrontiersin.org

Future Directions and Emerging Research Areas

Design of Novel 4-Methylumbelliferyl Glycoside Analogs with Enhanced Properties

The chemical structure of 4-MUG allows for targeted modifications to both the coumarin (B35378) and the glucoside moieties, enabling the synthesis of analogs with superior characteristics. Research in this area is driven by the need for substrates with improved sensitivity, specificity, and suitability for a wider range of assay conditions.

One strategy involves modifying the 4-methylumbelliferone (B1674119) (4-MU) fluorophore. For instance, the synthesis of a beta-glucuronide derivative based on 6-chloro-4-methylumbelliferone (CMUG) has been shown to generate more than double the fluorescence compared to the conventional 4-methylumbelliferyl-β-D-glucuronide (MUG) when hydrolyzed by E. coli. nih.gov This enhancement in fluorescence intensity allows for more sensitive detection of enzymatic activity. Similarly, derivatives of umbelliferone-3-carboxylic acid and its esters have been synthesized and evaluated as superior substrates for detecting enterococci. nih.gov

Another approach focuses on altering the sugar portion of the molecule to achieve higher selectivity for specific glycosidases. For example, to develop substrates that can differentiate between different glucocerebrosidase (GBA) enzymes, researchers have synthesized 6-O-acylated and alkylated 4-MUG derivatives. nih.gov These modifications aim to create substrates that are selectively hydrolyzed by the lysosomal GBA1 enzyme over the non-lysosomal GBA2 and cytosolic GBA3 enzymes, which is crucial for the accurate diagnosis of Gaucher disease. nih.gov Furthermore, a library of modified 4-methylumbelliferyl xyloside analogs has been synthesized where hydroxyl groups were altered or replaced, and the anomeric oxygen was substituted with sulfur or a sulfone to study the activity of human β4GalT7, an enzyme involved in glycosaminoglycan biosynthesis. researchgate.net

The synthesis of these novel analogs often employs established chemical methods, such as the Koenigs-Knorr and Helferich glycosylation reactions, as well as improved procedures that offer better stereoselectivity and yields. mdpi.com For instance, a modified Helferich method using a combination of boron trifluoride etherate and a base has been reported to produce 4-methylumbelliferyl glycosides in moderate to excellent yields (51%–94%). mdpi.com The development of such synthetic strategies is crucial for making these advanced probes more accessible for research and diagnostic purposes.

Table 1: Examples of Novel 4-Methylumbelliferyl Glycoside Analogs and Their Enhanced Properties

| Analog Name | Modification | Enhanced Property | Target Enzyme/Application |

| 6-chloro-4-methylumbelliferyl-β-D-glucuronide (CMUG) | Chlorination of the coumarin ring | Increased fluorescence intensity | β-glucuronidase (e.g., in E. coli) |

| Glucosides of umbelliferone-3-carboxylic acid esters | Esterification of the coumarin ring | Superior detection of enterococci | β-glucosidase |

| 6-O-acyl/alkyl-4-methylumbelliferyl-β-D-glucosides | Acylation/alkylation of the glucose moiety | Increased selectivity for GBA1 | Glucocerebrosidase (GBA1) |

| 4-methylumbelliferyl xyloside analogs | Modification of hydroxyl groups on the xylose moiety | Structure-activity relationship studies | Human β4GalT7 |

Expansion of Applications in Personalized Medicine and Biomarker Discovery

The measurement of enzyme activity using 4-MUG and its analogs is a cornerstone of newborn screening for several lysosomal storage diseases (LSDs). fabrydisease.org The ability to measure the activity of specific lysosomal enzymes in dried blood spots (DBS) using fluorimetric substrates like 4-MUG has enabled high-throughput screening programs for conditions such as Gaucher disease. fabrydisease.orgnih.gov

The relevance of 4-MUG extends beyond diagnostics to the development and monitoring of therapies for these diseases. For instance, in Gaucher disease, which is caused by a deficiency of the enzyme glucocerebrosidase (GCase), 4-MUG is the standard fluorogenic substrate used to measure GCase activity in patient samples. nih.gov This assay is critical for confirming the diagnosis, assessing disease severity, and evaluating the efficacy of treatments like enzyme replacement therapy (ERT) and chaperone therapies. nih.govnih.gov The development of more specific GBA1 substrates is expected to further refine the accuracy of these diagnostic and monitoring tools. nih.gov

Emerging research has also linked mutations in the GBA1 gene to an increased risk of Parkinson's disease (PD). nih.gov Consequently, measuring GCase activity using 4-MUG is becoming an important area of research in PD to identify at-risk individuals, understand disease mechanisms, and develop targeted therapies. nih.gov Furthermore, 4-MUG-based assays are being employed in high-throughput screening (HTS) campaigns to identify small-molecule chaperones that can stabilize misfolded GCase, a potential therapeutic strategy for both Gaucher disease and GBA-associated Parkinson's disease. pnas.org

The use of biomarkers is a critical component of personalized medicine, allowing for the stratification of patients and the tailoring of treatments. nih.gov Assays utilizing 4-MUG contribute to this by providing a quantitative measure of enzyme function, which can serve as a valuable biomarker. jci.orgbiorxiv.org The integration of these enzyme activity assays into clinical workflows is crucial for advancing personalized medicine for a range of genetic and neurodegenerative disorders.

Further Elucidation of Glycosidase Mechanisms and Substrate Recognition

4-MUG and its analogs are invaluable tools for fundamental research into the mechanisms of glycosidase action. universiteitleiden.nl By systematically altering the structure of the substrate, researchers can probe the specific interactions between the enzyme's active site and the substrate, providing insights into substrate recognition and catalysis. researchgate.net

Kinetic analyses using 4-MUG, such as the determination of Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), are routinely performed to characterize newly discovered glycosidases and to compare the activity of different enzyme variants. grafiati.com For example, the α-anomer, 4-methylumbelliferyl-α-D-glucopyranoside, is used to characterize α-glucosidases, while the β-anomer is the substrate of choice for β-glucosidases. sigmaaldrich.comportlandpress.com These kinetic studies are essential for understanding how factors like pH, temperature, and the presence of inhibitors affect enzyme function. nih.gov

Continuous assays using 4-methylumbelliferyl glycosides are particularly advantageous for kinetic analysis as they allow for real-time monitoring of the enzymatic reaction, which minimizes errors and provides more accurate data. This is a significant improvement over discontinuous assays that require stopping the reaction at various time points.

Molecular docking studies, in conjunction with experimental data from assays with 4-MUG analogs, help to build computational models of enzyme-substrate complexes. researchgate.net These models can reveal the specific amino acid residues involved in binding the coumarin and sugar moieties, and how modifications to the substrate affect these interactions. For instance, studies on a β-glucosidase from Kluyveromyces marxianus have revealed the role of a specific protein domain in forming the active site and determining substrate specificity, with 4-MUG being a key substrate in these investigations. portlandpress.com Such detailed mechanistic understanding is crucial for the rational design of specific enzyme inhibitors or for engineering enzymes with novel functionalities.

Development of in vivo Imaging Applications

While 4-MUG itself is not fluorescent, its hydrolysis product, 4-methylumbelliferone (4-MU), is highly fluorescent, a property that is being explored for in vivo imaging applications. google.com The enzymatic conversion of a non-fluorescent probe to a fluorescent one provides a mechanism for visualizing enzyme activity directly within living cells and tissues.

Research has shown that fluorescently-labeled activity-based probes (ABPs) that bind to glucocerebrosidase can be used for in vivo monitoring of the enzyme. google.com While not directly 4-MUG, these probes often incorporate a similar principle of a recognition moiety linked to a reporter. The development of probes with infrared fluorescence is a particularly promising area, as infrared light has better tissue penetration than visible light, enabling deeper in vivo imaging. google.com

Furthermore, novel activatable fluorescent probes are being designed with improved properties for cellular imaging. For example, a naphthalimide-based probe for hexosaminidase has been developed that exhibits better water solubility and fluorescence properties than the commonly used 4-methylumbelliferyl N-acetyl-β-D-glucosaminide. nih.govacs.org This probe has been successfully used for detecting intracellular hexosaminidase activity. nih.govacs.org These advancements in probe design, inspired by the success of fluorogenic substrates like 4-MUG, are paving the way for more sophisticated in vivo imaging of enzyme activity, which could have significant implications for disease diagnosis and monitoring treatment responses in real-time.

A study has also demonstrated that 4-MUG can be converted to the fluorescent 4-MU in vitro within cells, and this fluorescence can be detected using flow cytometry. researchgate.net This suggests the potential for using 4-MUG itself as a tool for assessing intracellular enzyme activity in a way that could be adapted for imaging.

Exploration in Novel Biotechnological and Industrial Processes

The applications of 4-MUG and its analogs are expanding into various biotechnological and industrial sectors. A primary application is in microbiology for the rapid and sensitive detection of bacterial contamination. For instance, 4-methylumbelliferyl-β-D-glucuronide is widely used to detect Escherichia coli, which produces the enzyme β-glucuronidase. nih.gov This allows for the specific identification of E. coli in food and water samples. nih.gov

In the field of drug discovery, 4-MUG is extensively used in high-throughput screening (HTS) to identify enzyme inhibitors. pnas.orgbmglabtech.comdrugtargetreview.com HTS allows for the automated testing of thousands of compounds for their ability to modulate the activity of a target enzyme. bmglabtech.comdrugtargetreview.com The robust and sensitive signal generated by the hydrolysis of 4-MUG makes it an ideal substrate for such large-scale screening campaigns. nih.gov For example, it has been used in screens to find inhibitors of α-glucosidase and β-glucuronidase from plant extracts. researchgate.net

Furthermore, 4-MUG is employed in various other industrial enzyme assays. It is used in the food industry to monitor enzymatic activity that can affect food quality and safety. chemimpex.com In the study of biofuels, β-glucosidases are key enzymes in the conversion of cellulose (B213188) to glucose, and 4-MUG is used to assay their activity. researchgate.net The compound is also used to characterize the enzymatic activity in various organisms, from yeast during fermentation processes to different Bacillus species. sigmaaldrich.comnih.gov The development of new enzyme libraries from metagenomic sources also relies on sensitive substrates like 4-MUG for screening for novel glycosidase activities. researchgate.net

Q & A

Basic Question: How is 4-Methylumbelliferyl glucoside utilized as a substrate in enzyme activity assays?

Answer:

this compound derivatives (e.g., α- or β-anomers) act as fluorogenic substrates for enzymes like α-glucosidase, β-glucosidase, or cellobiosidase. Upon enzymatic cleavage, the glucoside bond is hydrolyzed, releasing 4-methylumbelliferone (4-MU), a fluorescent compound. The fluorescence intensity (excitation: 320–360 nm; emission: 445–455 nm) is pH-dependent, with maximal emission in alkaline conditions (pH >10) . This allows real-time quantification of enzyme activity using microplate readers or fluorometers, making it ideal for kinetic studies .

Basic Question: Which enzymes can be detected using this compound derivatives?

Answer:

Specific derivatives target distinct enzymes:

- α-Glucosidase : 4-Methylumbelliferyl-α-D-glucopyranoside .

- β-Glucosidase : 4-Methylumbelliferyl-β-D-glucopyranoside .

- Cellobiosidase : 4-Methylumbelliferyl-β-D-cellobioside .

- N-acetyl-β-glucosaminidase : 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide .

Protocols require substrate specificity validation using enzyme inhibitors or knockout controls .

Advanced Question: What methodological considerations are critical when optimizing fluorogenic assays using this compound?

Answer:

Key factors include:

- pH Optimization : Fluorescence intensity of 4-MU increases exponentially above pH 6. Quench reactions with alkaline buffers (e.g., glycine-NaOH, pH 10.4) to stabilize signals .

- Substrate Concentration : Use kinetic assays to determine values and avoid substrate inhibition (e.g., 1–5 mM for β-glucosidase) .

- Temperature Control : Enzyme activity varies with temperature; standardize at 25°C or 37°C depending on enzyme source .

- Interference Mitigation : Soil or cellular extracts may autofluoresce; include blanks with heat-inactivated enzymes .

Advanced Question: How can researchers address inconsistent fluorescence signals when using this compound in enzyme kinetics studies?

Answer:

Inconsistencies may arise from:

- pH Variability : Ensure uniform alkalinization post-reaction (e.g., 0.5 M NaOH addition) .

- Substrate Degradation : Store stock solutions in DMSO at -20°C and avoid freeze-thaw cycles .

- Enzyme Inhibition : Test for inhibitors (e.g., nojirimycin for glucosidases) or chelating agents in buffers .

- Instrument Calibration : Regularly calibrate fluorometers using 4-MU standards (0.1–10 µM) .

Basic Question: What are the applications of this compound in soil microbial ecology?

Answer:

It is widely used in high-throughput soil enzyme assays to profile microbial activity. For example:

- β-Glucosidase Activity : Indicates cellulose degradation potential .

- N-acetylglucosaminidase Activity : Reflects chitin turnover .

Protocols involve incubating soil slurries with 200 µM substrate and measuring fluorescence hourly .

Advanced Question: How can transglycosylation activity be distinguished from hydrolysis when using this compound?

Answer:

Transglycosylation (transfer of glucose to acceptors) complicates hydrolysis assays. To differentiate:

- Product Analysis : Use HPLC or TLC to detect non-fluorescent transglycosylation products (e.g., cellodextrins) .

- Acceptor Competition : Add competing acceptors (e.g., arbutin) and monitor reduced 4-MU release .

- Enzyme Mutants : Use catalytic mutants (e.g., E→Q substitutions in glycosidases) to isolate hydrolysis .

Advanced Question: What strategies can resolve discrepancies in enzyme inhibition studies using this compound?

Answer:

Conflicting inhibition data may arise from:

- Substrate Purity : Verify via NMR or LC-MS; impurities (e.g., free 4-MU) skew baseline fluorescence .

- Non-Specific Binding : Include detergent controls (e.g., 0.1% Triton X-100) to reduce protein aggregation .

- Allosteric Effects : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

Basic Question: How is this compound applied in diagnostics for lysosomal storage disorders?

Answer:

It is used to assay lysosomal enzymes (e.g., β-glucocerebrosidase in Gaucher disease). Patient leukocyte extracts are incubated with substrate, and 4-MU fluorescence quantifies residual enzyme activity. Activity <15% of controls confirms diagnosis .

Advanced Question: What are the limitations of using this compound in high-throughput screening (HTS)?

Answer:

Challenges include:

- Signal Quenching : Colored compounds in extracts absorb fluorescence; use centrifugal filters to clarify samples .

- Z-Factor Optimization : For HTS robustness, ensure Z > 0.5 by minimizing intra-well variability (CV <10%) .

- Cost-Efficiency : Synthesize bulk substrates via enzymatic transglycosylation to reduce costs .

Advanced Question: How does this compound compare to chromogenic substrates (e.g., 4-nitrophenyl glucoside) in sensitivity and practicality?

Answer:

- Sensitivity : Fluorogenic substrates (LOD ~0.1 nM) are 100–1000x more sensitive than chromogenic analogs (LOD ~1 µM) .

- pH Flexibility : Chromogenic substrates require alkaline conditions for color development, while fluorescence permits real-time monitoring across pH gradients .

- Throughput : Fluorescence assays are compatible with 384-well plates, unlike absorbance-based methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.